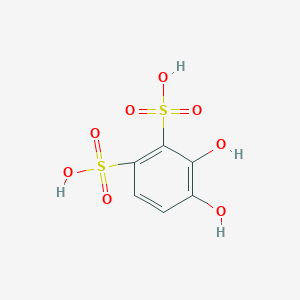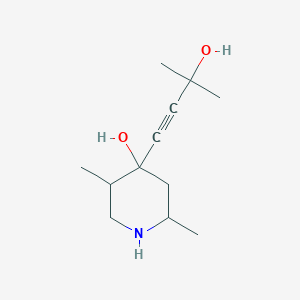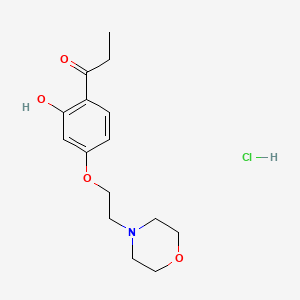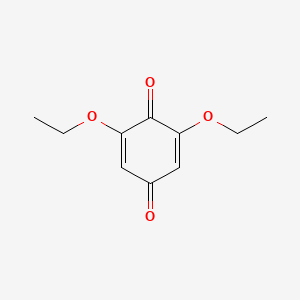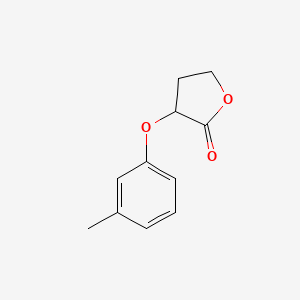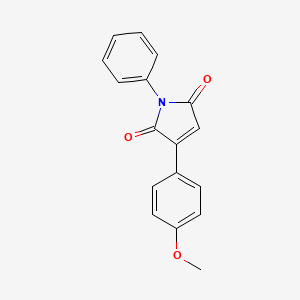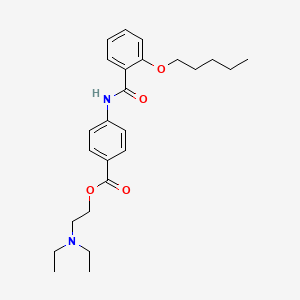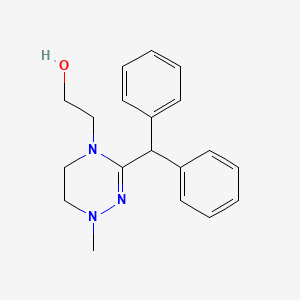![molecular formula C17H28O2 B14698778 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol CAS No. 22944-14-5](/img/structure/B14698778.png)
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol is an organic compound known for its antioxidant properties. It is a hindered phenolic compound, which means it has bulky groups attached to the phenol ring, providing steric hindrance. This characteristic makes it an effective stabilizer for various materials, including polymers and lubricants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst such as aluminum phenoxide. The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method is widely used in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers and lubricants.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells.
Industry: It is widely used in the production of plastics, rubber, and other materials that require stabilization against oxidation
Mecanismo De Acción
The antioxidant properties of 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to other molecules. The bulky tert-butyl groups provide steric hindrance, which helps protect the phenolic group from rapid degradation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant used in similar applications.
2,4-Di-tert-butylphenol: Used as an antioxidant and UV stabilizer.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol is unique due to its specific structure, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in applications requiring long-term stabilization against oxidation .
Propiedades
Número CAS |
22944-14-5 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C17H28O2/c1-11(2)19-12-9-13(16(3,4)5)15(18)14(10-12)17(6,7)8/h9-11,18H,1-8H3 |
Clave InChI |
RPOPJDVWVIQLQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



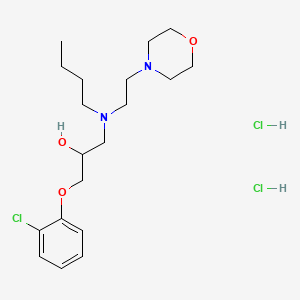
![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
